molecular formula C25H23NO4 B6355641 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid CAS No. 321524-82-7

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Cat. No. B6355641
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-QMHKHESXSA-N
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Description

“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid” is a type of β-amino acid that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group . This compound is used in the synthesis of various bioactive molecules .


Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert protocol, starting from commercially available Fmoc-protected α-amino acids . The process leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Arndt-Eistert homologation, which is a method of producing β-amino acids from α-amino acids .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex bioactive molecules. Its use in peptide synthesis suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-QMHKHESXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166028
Record name (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-phenylbutanoic acid

CAS RN

321524-82-7
Record name (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321524-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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